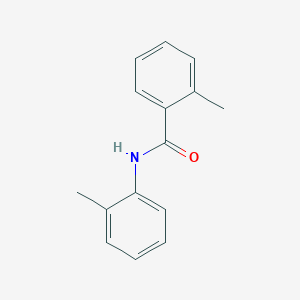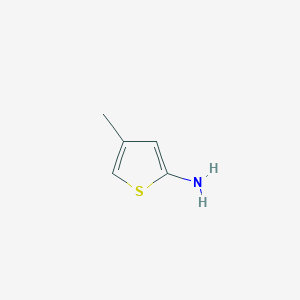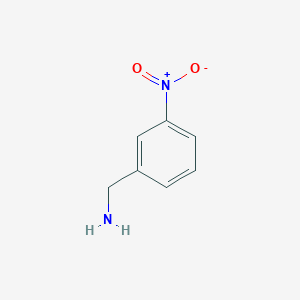
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide, also known as TFB, is a synthetic compound that has gained attention for its potential applications in scientific research. TFB is a derivative of acetamide and contains a trifluoromethyl group, which enhances its stability and reactivity. In
作用机制
The mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is not fully understood, but it is believed to involve the formation of covalent bonds with its target proteins. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide contains a trifluoromethyl group, which is known to enhance the reactivity and stability of compounds. This trifluoromethyl group may react with nucleophilic residues in proteins, leading to the formation of covalent adducts. These covalent adducts may alter the function of the target proteins, leading to the observed biological effects of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide.
生化和生理效应
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been shown to have various biochemical and physiological effects. For example, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been shown to inhibit the activity of fatty acid amide hydrolase, leading to increased levels of endocannabinoids such as anandamide. This may have analgesic and anti-inflammatory effects. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been shown to activate the GPR35 receptor, leading to various physiological effects such as immune response, inflammation, and cancer cell proliferation.
实验室实验的优点和局限性
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has several advantages for lab experiments. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is a stable and reactive compound that can be easily synthesized in high purity and high yield. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide can be used as a building block for the synthesis of various compounds with potential therapeutic properties. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been shown to have specific biological effects, making it a useful tool for studying various physiological processes.
However, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide also has some limitations for lab experiments. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is a synthetic compound that may not accurately represent the properties of natural compounds. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide may also have off-target effects that need to be carefully considered when interpreting experimental results.
未来方向
There are several future directions for the research on 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide. One direction is to further explore the mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide and its target proteins. This may lead to the discovery of new therapeutic targets and compounds. Another direction is to synthesize and test new compounds based on 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide, with the aim of improving their potency, selectivity, and safety. Finally, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide can be used as a tool for studying various physiological processes, such as pain, inflammation, and cancer, with the aim of improving our understanding of these processes and developing new therapies.
合成方法
The synthesis of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide involves the reaction of 4-methylbenzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide as a white solid. This synthesis method has been optimized to yield high purity and high yield of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide.
科学研究应用
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been used as a building block for the synthesis of various compounds with potential therapeutic properties. For example, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been used to synthesize inhibitors of the enzyme fatty acid amide hydrolase, which is involved in the regulation of pain, inflammation, and mood. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been used to synthesize compounds that target the G protein-coupled receptor GPR35, which is involved in various physiological processes such as immune response, inflammation, and cancer.
属性
CAS 编号 |
88708-68-3 |
|---|---|
产品名称 |
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide |
分子式 |
C10H10F3NO |
分子量 |
217.19 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10F3NO/c1-7-2-4-8(5-3-7)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI 键 |
KGNPSTIXBIQSQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
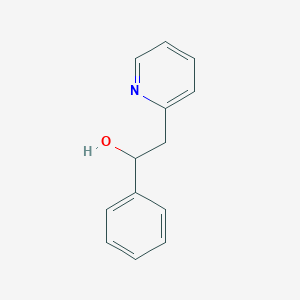
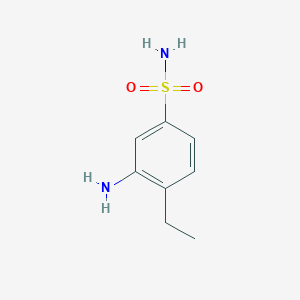
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)


